molecular formula C17H21NO3S2 B12248502 2-(cyclopentylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide

2-(cyclopentylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B12248502
M. Wt: 351.5 g/mol
InChI Key: YNPMFMFSBNLELY-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a cyclopentylsulfanyl group, a furan ring, a thiophene ring, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan and thiophene intermediates: These intermediates can be synthesized through various methods, such as the oxidation of furfuryl alcohol and thiophene derivatives.

    Coupling reactions: The furan and thiophene intermediates are then coupled with a cyclopentylsulfanyl group using reagents like lithium diisopropylamide (LDA) and sulfur-containing compounds.

    Acetamide formation: The final step involves the formation of the acetamide group through the reaction of the coupled intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or hydroxyethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and electronic devices, due to its functional groups.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the furan and thiophene rings may interact with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-3-yl)acetamide: Lacks the cyclopentylsulfanyl and thiophene groups, making it less complex.

    2-(thiophen-2-yl)acetamide: Similar to the target compound but without the furan and cyclopentylsulfanyl groups.

    N-(2-hydroxyethyl)acetamide: Contains the hydroxyethyl and acetamide groups but lacks the furan, thiophene, and cyclopentylsulfanyl groups.

Uniqueness

2-(cyclopentylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C17H21NO3S2

Molecular Weight

351.5 g/mol

IUPAC Name

2-cyclopentylsulfanyl-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide

InChI

InChI=1S/C17H21NO3S2/c19-16(11-23-14-4-1-2-5-14)18-12-17(20,13-7-8-21-10-13)15-6-3-9-22-15/h3,6-10,14,20H,1-2,4-5,11-12H2,(H,18,19)

InChI Key

YNPMFMFSBNLELY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SCC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O

Origin of Product

United States

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